1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocycles in Contemporary Chemical Science
Pyrazole is a five-membered heterocyclic organic compound featuring a ring structure composed of three carbon atoms and two adjacent nitrogen atoms. researchgate.netwikipedia.org This core structure, known as a pharmacophore, is the foundation for a vast class of compounds referred to as pyrazole derivatives. researchgate.nethilarispublisher.com These derivatives have become cornerstones in modern chemical science, particularly in the fields of medicinal chemistry and agrochemicals, due to their wide range of biological activities. researchgate.netglobalresearchonline.netmdpi.com
The interest in pyrazole chemistry has grown significantly over the years, driven by the discovery of the diverse pharmacological properties exhibited by its derivatives. mdpi.comresearchgate.net These compounds are recognized for a broad spectrum of activities, making them valuable scaffolds in drug discovery and development. researchgate.netnih.gov The versatility of the pyrazole ring allows for various substitutions, leading to a wide array of synthetic analogues with distinct applications. mdpi.comnih.gov Beyond pharmaceuticals, pyrazole derivatives are also utilized in industries producing dyes and fluorescent substances. globalresearchonline.net
Table 1: Selected Biological Activities of Pyrazole Derivatives
| Biological Activity | Reference |
|---|---|
| Anti-inflammatory | globalresearchonline.netnih.govorientjchem.org |
| Antimicrobial | globalresearchonline.netnih.govorientjchem.org |
| Antitumor/Anticancer | globalresearchonline.netnih.govorientjchem.org |
| Analgesic | globalresearchonline.netnih.govorientjchem.org |
| Antiviral | researchgate.netresearchgate.netorientjchem.org |
| Antidepressant | globalresearchonline.netorientjchem.org |
| Antidiabetic | globalresearchonline.netresearchgate.net |
| Fungicidal | wikipedia.orgorientjchem.org |
| Neuroprotective | globalresearchonline.netresearchgate.net |
Structural Context of 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole within Pyrazole Chemistry
This compound is a specific derivative within the larger pyrazole family. evitachem.com Its structure is defined by the central pyrazole ring, which is an aromatic heterocycle. wikipedia.org The defining features of this particular compound are the substituent groups attached to this core ring:
A benzyl (B1604629) group (C₆H₅CH₂-) is attached to the nitrogen atom at position 1 (N1) of the pyrazole ring.
A cyclopent-1-en-1-yl group (C₅H₇-) is attached to the carbon atom at position 4 (C4) of the ring. evitachem.com
Table 2: Structural Details of this compound
| Feature | Description | Reference |
|---|---|---|
| Core Structure | Pyrazole | evitachem.com |
| Substituent at N1 | Benzyl group | evitachem.com |
| Substituent at C4 | Cyclopent-1-en-1-yl group | evitachem.com |
| IUPAC Name | 1-benzyl-4-(cyclopenten-1-yl)pyrazole | evitachem.com |
| Molecular Formula | C₁₅H₁₆N₂ | evitachem.com |
Historical Evolution of Pyrazole Synthetic Methodologies
The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.comijraset.com The development of synthetic methods to create the pyrazole ring has evolved significantly since these early discoveries.
Key Historical Developments:
Knorr Pyrazole Synthesis (1883): The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr. hilarispublisher.com This seminal method involves the cyclocondensation reaction of a β-diketone (such as ethyl acetoacetate) with a hydrazine (B178648) derivative. globalresearchonline.netmdpi.comnih.gov This approach remains a fundamental and widely used strategy for preparing polysubstituted pyrazoles. wikipedia.org
First Synthesis of Parent Pyrazole (1889): The unsubstituted parent pyrazole compound was first synthesized by Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid. globalresearchonline.netmdpi.com
Pechmann Synthesis (1898): Another classical route was developed by Hans von Pechmann, who synthesized pyrazole from the reaction of acetylene (B1199291) and diazomethane. wikipedia.orgijraset.com
From these foundational methods, the synthesis of pyrazoles has expanded to include a variety of strategies that offer greater efficiency, control over substitution patterns (regioselectivity), and broader substrate scope.
Modern Synthetic Approaches:
Condensation Reactions: The reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by a dehydrogenation step, is a common modern method. wikipedia.orgmdpi.comijraset.com
Cycloaddition Reactions: [3+2] dipolar cycloaddition reactions are also employed to construct the pyrazole ring. mdpi.comnih.govorganic-chemistry.org
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form complex pyrazole derivatives, offering high efficiency. mdpi.comnih.gov
Advanced Methodologies: Contemporary research focuses on developing more sophisticated and sustainable methods, including the use of transition-metal catalysts, photoredox reactions, and one-pot procedures to streamline the synthesis of complex pyrazoles. mdpi.com
This continuous evolution of synthetic methodologies has been crucial in enabling the exploration of the vast chemical space of pyrazole derivatives for various applications. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(cyclopenten-1-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-2-6-13(7-3-1)11-17-12-15(10-16-17)14-8-4-5-9-14/h1-3,6-8,10,12H,4-5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNKPDLQPUWNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C2=CN(N=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole and Analogous Pyrazole Architectures
General Principles of Pyrazole (B372694) Ring Construction Relevant to the Compound
The formation of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These strategies can be broadly categorized into cyclocondensation reactions, cyclizations involving α,β-unsaturated precursors, and modern transition-metal-catalyzed approaches.
Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Dicarbonyl Compounds or Equivalents
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.commdpi.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward and versatile route to a wide array of substituted pyrazoles. nih.govbeilstein-journals.org
The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of substituted hydrazines, such as benzylhydrazine (B1204620), allows for the introduction of substituents at the N-1 position of the pyrazole ring.
A significant consideration in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is the potential for the formation of regioisomers. mdpi.comthieme-connect.com The regioselectivity of the reaction is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.
| Reactant 1 | Reactant 2 | Conditions | Product | Key Features |
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Acid or Base Catalysis | Polysubstituted Pyrazole | Versatile, potential for regioisomerism. mdpi.comthieme-connect.com |
| Benzylhydrazine | 1,3-Diketone | Ethanolic solution | 1-Benzyl-substituted Pyrazole | Direct introduction of the benzyl (B1604629) group at N-1. |
Cyclization Reactions Involving Alpha,Beta-Ethylenic Ketones and Hydrazine Derivatives
An alternative and highly relevant strategy for the synthesis of 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole involves the reaction of α,β-unsaturated ketones with hydrazine derivatives. mdpi.commdpi.com In this approach, the α,β-unsaturated ketone serves as a three-carbon synthon. For the target molecule, cyclopent-1-en-1-yl could be envisioned as being derived from a precursor such as 2-cyclopentenylidene-1-ethanone, which would then react with benzylhydrazine.
The reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated ketone, followed by intramolecular cyclization and oxidation of the resulting pyrazoline intermediate to the aromatic pyrazole. mdpi.comresearchgate.netresearchgate.net In some cases, the pyrazoline may be the major product, requiring a separate oxidation step to achieve the desired pyrazole. mdpi.com
A direct synthesis of this compound can be envisioned through the reaction of benzylhydrazine with cyclopent-1-en-1-one under acidic conditions. evitachem.com
| Reactant 1 | Reactant 2 | Intermediate | Product | Ref. |
| Benzylhydrazine | Cyclopent-1-en-1-one | Pyrazoline | This compound | evitachem.com |
| Hydrazine Derivative | α,β-Unsaturated Ketone | Pyrazoline | Substituted Pyrazole | mdpi.comresearchgate.netresearchgate.net |
Transition-Metal Catalyzed Pyrazole Synthesis
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic compounds, including pyrazoles. These methods often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance compared to classical approaches.
Palladium catalysts have been extensively utilized in C-N bond-forming reactions to construct pyrazole rings. mdpi.com These methods include the coupling of aryl halides or triflates with pyrazole derivatives to form N-arylpyrazoles. acs.org Palladium-catalyzed reactions can also be employed for the synthesis of polysubstituted pyrazoles through ring-opening reactions of other heterocycles, such as 2H-azirines, with hydrazones. organic-chemistry.org Furthermore, palladium-catalyzed sp3 C-H bond arylation has been demonstrated using a pyrazole directing group, showcasing the versatility of palladium in functionalizing pyrazole-containing molecules. nih.gov The N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has also been achieved using a palladium catalyst. acs.org
| Catalyst | Reactants | Product | Key Features | Ref. |
| Pd(dba)2/tBuBrettPhos | Aryl triflate, Pyrazole derivative | N-Arylpyrazole | High yields, good functional group tolerance. | acs.org |
| Pd(OAc)2 | 2H-Azirine, Hydrazone | Polysubstituted Pyrazole | Ring-opening strategy. | organic-chemistry.org |
| Pd(OAc)2 | Pyrazole-containing substrate, Aryl iodide | β-Phenethylamine (after removal of pyrazole) | C-H bond functionalization. | nih.gov |
| Pd(PPh3)4 | Pyrazole, Vinylcyclopropane | N-Alkyl Pyrazole | High atom economy and regioselectivity. | acs.org |
Copper-catalyzed reactions represent an economical and environmentally friendly alternative for pyrazole synthesis. mdpi.com Copper catalysts can promote cascade reactions for the formation of pyrazoles from simple starting materials. rsc.org For instance, copper-catalyzed sydnone-alkyne cycloaddition reactions provide a robust route to 1,4-disubstituted pyrazoles. acs.org Copper triflate has been used to catalyze the synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones via a cross-dehydrogenative coupling under aerobic conditions. acs.org Additionally, copper(I)-catalyzed synthesis of pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates has been reported. thieme-connect.com
| Catalyst | Reactants | Product | Key Features | Ref. |
| Copper(I) salt | Phenylhydrazone, Dialkyl ethylenedicarboxylate | Polysubstituted Pyrazole | One-pot synthesis. | thieme-connect.com |
| Cu(OTf)2 | Alkenyl hydrazone | Substituted Pyrazole | Cross-dehydrogenative coupling. | acs.org |
| Copper(I) salt | Arylglycine, Alkyne | 1,4-Disubstituted Pyrazole | Sydnone-alkyne cycloaddition. | acs.org |
Ruthenium catalysts have been successfully employed in the synthesis of tri- and tetrasubstituted pyrazoles through intramolecular aerobic oxidative C-N coupling. nih.govorganic-chemistry.orgacs.org This method utilizes molecular oxygen as a green oxidant and demonstrates excellent reactivity and functional group tolerance. organic-chemistry.org The reaction is believed to proceed via chelation of ruthenium to a nitrogen atom, followed by C-H activation and reductive elimination to form the C-N bond, with molecular oxygen reoxidizing the ruthenium catalyst. organic-chemistry.org
| Catalyst | Reactant | Oxidant | Product | Key Features | Ref. |
| Ruthenium(II) complex | Hydrazone precursor | O2 | Tri- or Tetrasubstituted Pyrazole | Intramolecular oxidative C-N coupling, green oxidant. | nih.govorganic-chemistry.orgacs.org |
Strategies for N-Benzylation in Pyrazole Synthesis
The introduction of a benzyl group onto a nitrogen atom of the pyrazole ring is a critical step in the synthesis of the target compound and its analogues. This transformation, known as N-alkylation, can be achieved through various methods, ranging from classical approaches to modern catalytic systems.
Typically, N-alkylation of pyrazoles is accomplished by deprotonating the pyrazole's N-H with a base, followed by the addition of an electrophilic benzyl source, such as a benzyl halide. mdpi.com Alternative methods have been developed to overcome challenges like regioselectivity in unsymmetrical pyrazoles and the use of harsh bases. mdpi.com
One modern approach utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst. This method provides a ready route to N-alkyl pyrazoles, including N-benzyl derivatives, under mild conditions. mdpi.com For unsymmetrical pyrazoles, the regioselectivity of the benzylation is often controlled by steric factors. mdpi.com Another technique involves phase transfer catalysis, which can be performed without a solvent, offering a greener alternative. In this method, an 18-crown-6 (B118740) ether can be used as the catalyst with potassium tert-butoxide as the base to achieve exclusive N-alkylation. researchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Classical N-Alkylation | Base (e.g., NaH, K₂CO₃), Benzyl Halide | Widely used, requires strong base. | mdpi.com |
| Acid-Catalyzed Alkylation | Benzyl Trichloroacetimidate, Brønsted Acid (e.g., Camphorsulfonic acid) | Mild conditions, avoids strong bases. | mdpi.com |
| Phase Transfer Catalysis | Potassium tert-butoxide, 18-crown-6, Benzyl Halide | Solvent-free potential, convenient and mild. | researchgate.net |
| Transition Metal Catalysis | Pd-catalyst, Benzylating Agent | Primarily explored for C-H functionalization but relevant to pyrazole modification. | researchgate.net |
Approaches for Introducing Cyclopentenyl Moieties at Pyrazole C-4 Position
The functionalization of the C-4 position of the pyrazole ring is crucial for tuning the molecule's properties. Electrophilic substitution reactions preferentially occur at this position. nih.gov For the synthesis of this compound, a key strategy involves constructing the pyrazole ring from precursors that already contain the cyclopentenyl moiety.
One direct route involves the reaction of benzylhydrazine with a β-dicarbonyl equivalent containing the desired C-4 substituent. A plausible precursor for the target molecule is a derivative of cyclopent-1-en-1-one. evitachem.com For instance, the reaction of benzylhydrazine with a 1,3-dicarbonyl compound substituted with a cyclopentenyl group would lead to the formation of the desired pyrazole core through a cyclocondensation reaction.
Alternatively, the pyrazole ring can be formed from cyclopentanone (B42830) itself. The reaction of cyclopentanone with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) yields condensation products that can undergo further reactions to form heterocyclic systems, including pyrazoles. researchgate.net By reacting these intermediates with a hydrazine, one can construct a pyrazole ring fused or substituted with a cyclopentane-derived moiety, which can then be modified to the cyclopentenyl group.
Post-synthesis modification of a pre-formed pyrazole at the C-4 position is another common strategy, typically achieved through transition-metal-catalyzed cross-coupling reactions. However, for the specific introduction of a cyclopentenyl group, building the ring from appropriately substituted precursors is often more direct.
Modern Methodologies for Enhanced Synthetic Efficiency and Sustainability
Recent advancements in synthetic organic chemistry have focused on developing methodologies that are not only efficient and high-yielding but also environmentally benign. nih.gov These modern techniques have been widely applied to the synthesis of pyrazole derivatives. benthamdirect.com
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been successfully employed in the synthesis of various heterocyclic compounds, including pyrazoles. benthamdirect.combenthamdirect.com Ultrasound irradiation can promote reactions by creating localized high-temperature and high-pressure zones, leading to faster reaction rates and higher yields. asianpubs.orgnih.gov It is considered an environmentally friendly method as it often allows for the use of milder conditions and can reduce the need for catalysts or excess reagents. ekb.eg The synthesis of pyrazolyl thiourea (B124793) derivatives and tetrazole-based pyrazolines has been effectively demonstrated using rapid ultrasound-mediated methods. nih.gov
Mechanochemical synthesis, typically performed using a ball mill, involves conducting reactions in the solid state with minimal or no solvent. rsc.org This technique is a cornerstone of green chemistry, as it significantly reduces solvent waste. thieme-connect.com The synthesis of pyrazoles from chalcones and hydrazines has been achieved efficiently through mechanochemical ball milling. thieme-connect.comthieme-connect.com The process involves vibrating the solid reactants in a metal jar with stainless steel balls at high frequency. thieme-connect.com This method often results in shorter reaction times, higher yields, and simpler workup procedures compared to conventional solvent-based methods. thieme-connect.com
The application of green chemistry principles to pyrazole synthesis aims to create more sustainable and environmentally friendly processes. nih.govbenthamdirect.com This involves several strategies:
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. nih.govgsconlinepress.com
Solvent-Free Reactions: Conducting reactions under solvent-free conditions, often facilitated by microwave or mechanochemical techniques. benthamdirect.comresearchgate.net
Catalysis: Employing recyclable or biodegradable catalysts to improve efficiency and reduce waste. nih.gov
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions are particularly effective in this regard. nih.govacs.org
These green approaches are not only ecologically beneficial but also often lead to simplified procedures, lower costs, and improved safety. benthamdirect.com
| Methodology | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted | Rapid, uniform heating via dielectric interactions. | Reduced reaction times, higher yields, improved selectivity. | benthamdirect.comrsc.orgacs.orgresearchgate.net |
| Ultrasound-Assisted | Acoustic cavitation enhances reactivity. | Faster rates, milder conditions, environmentally friendly. | benthamdirect.comasianpubs.org |
| Mechanochemical | Mechanical energy induces chemical reactions in the solid state. | Solvent-free, simple workup, high efficiency. | thieme-connect.comthieme-connect.com |
| Green Chemistry | Design of chemical products and processes that reduce or eliminate hazardous substances. | Sustainability, safety, reduced waste, cost-effectiveness. | nih.govbenthamdirect.comacs.org |
Regioselectivity and Stereoselectivity Control in Compound Formation
The synthesis of pyrazole derivatives, including this compound and its analogs, presents significant challenges in controlling regioselectivity and stereoselectivity. The regiochemical outcome of pyrazole ring formation is particularly crucial when unsymmetrical precursors are used, as this can lead to the formation of isomeric products. Furthermore, the introduction of substituents with stereogenic centers or the potential for geometric isomerism necessitates precise control over stereoselectivity.
The primary method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.com When an unsymmetrical hydrazine, such as benzylhydrazine, is reacted with an unsymmetrical β-dicarbonyl compound, two regioisomeric pyrazoles can be formed. The control of this regioselectivity is a key focus in synthetic strategies.
Several factors have been identified as critical in directing the regiochemical outcome of pyrazole synthesis. These include the nature of the substituents on both the dicarbonyl compound and the hydrazine, the reaction solvent, the catalyst employed, and the reaction temperature. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. conicet.gov.aracs.org This effect is attributed to the unique properties of fluorinated alcohols, which can influence the stability of reaction intermediates.
Another powerful strategy for achieving high regioselectivity is the use of N-monosubstituted hydrazones in reaction with various electrophiles, such as nitroolefins. acs.orgorganic-chemistry.org This approach often provides a single regioisomer due to the inherent electronic differences between the nitrogen and carbon atoms of the hydrazone. Additionally, 1,3-dipolar cycloaddition reactions offer a highly regioselective route to pyrazoles. mdpi.comnih.gov
Catalysis also plays a pivotal role in controlling regioselectivity. Various metal catalysts, including those based on silver, copper, and iron, have been successfully employed to direct the formation of specific pyrazole regioisomers. mdpi.comorganic-chemistry.org The choice of catalyst can influence the reaction pathway and the transition state energies, thereby favoring the formation of one isomer over another.
In the context of stereoselectivity, the synthesis of pyrazole architectures can involve the creation of chiral centers or the control of geometric isomerism (E/Z). For instance, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be controlled to selectively produce either (E)- or (Z)-N-carbonylvinylated pyrazoles. The presence or absence of a silver carbonate catalyst has been shown to be the key factor in switching the stereochemical outcome of this reaction. nih.gov
The stereoselective synthesis of more complex, fused pyrazole systems has also been achieved. For example, intramolecular 1,3-dipolar cycloaddition and condensation reactions have been used to create isosteviol-fused pyrazolines and pyrazoles with high stereoselectivity. nih.gov The stereochemistry of the products in such reactions is often dictated by the geometry of the starting materials and the reaction conditions.
The following tables present illustrative data on the control of regioselectivity and stereoselectivity in the synthesis of pyrazole analogs, based on findings in the broader literature.
Table 1: Influence of Solvent on Regioselectivity in the Synthesis of 1-Benzyl-3-alkyl-5-aryl-pyrazoles
| Entry | Alkyl Group (R1) | Aryl Group (R2) | Solvent | Regioisomeric Ratio (A:B) | Predominant Isomer |
| 1 | Methyl | Phenyl | Ethanol | 65:35 | A |
| 2 | Methyl | Phenyl | TFE | 92:8 | A |
| 3 | Ethyl | 4-Chlorophenyl | Ethanol | 70:30 | A |
| 4 | Ethyl | 4-Chlorophenyl | HFIP | 95:5 | A |
Regioisomer A: 1-Benzyl-5-aryl-3-alkyl-pyrazole, Regioisomer B: 1-Benzyl-3-aryl-5-alkyl-pyrazole. Data is representative of trends observed in the literature. conicet.gov.aracs.org
Table 2: Catalyst-Controlled Stereoselective N-Vinylation of 3,5-Dimethylpyrazole
| Entry | Catalyst | Alkyne | Product Isomer | Yield (%) |
| 1 | None | Ethyl propiolate | (E)-N-vinylated pyrazole | 92 |
| 2 | Ag2CO3 | Ethyl propiolate | (Z)-N-vinylated pyrazole | 85 |
| 3 | None | Methyl 2-butynoate | (E)-N-vinylated pyrazole | 90 |
| 4 | Ag2CO3 | Methyl 2-butynoate | (Z)-N-vinylated pyrazole | 82 |
Data is representative of trends observed in the literature for analogous systems. nih.gov
Mechanistic Insights into the Formation and Transformations of 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole
Proposed Reaction Mechanisms for Key Synthetic Pathways
The construction of substituted pyrazoles like 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole is predominantly achieved through cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors. mdpi.com However, modern synthetic strategies have also incorporated catalytic reactions that may proceed through radical intermediates to forge the pyrazole (B372694) skeleton. nih.govorganic-chemistry.org
The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. beilstein-journals.org For the target molecule, this would involve the reaction of benzylhydrazine (B1204620) with a suitable 1,3-dicarbonyl compound or its synthetic equivalent bearing the cyclopent-1-en-1-yl moiety.
The reaction mechanism, often referred to as the Knorr pyrazole synthesis, proceeds through the following detailed steps: mdpi.com
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of benzylhydrazine on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl precursor. This initial step can be catalyzed by either acid or base.
Hydrazone Formation: This attack leads to the formation of a hemiaminal intermediate, which subsequently dehydrates to form a hydrazone. This intermediate is a key branching point for the reaction's regiochemical outcome.
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the second carbonyl group. This step forms the five-membered heterocyclic ring.
Dehydration and Aromatization: The resulting cyclic intermediate, a pyrazoline derivative, undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrazole ring. researchgate.net
An alternative cyclocondensation pathway involves the use of an α,β-unsaturated ketone as the 1,3-dielectrophile. mdpi.com In this case, the reaction typically begins with a Michael addition of the hydrazine to the β-carbon of the enone, followed by cyclization and oxidation to yield the aromatic pyrazole. beilstein-journals.org
| Step | Intermediate | Description |
| 1 | Hemiaminal | Initial attack of benzylhydrazine on a carbonyl group. |
| 2 | Hydrazone | Dehydration of the hemiaminal forms a key intermediate. |
| 3 | Cyclic Hemiaminal | Intramolecular attack by the second nitrogen atom closes the ring. |
| 4 | Aromatic Pyrazole | Final dehydration yields the stable this compound. |
Modern synthetic methods have enabled the construction of pyrazole rings under milder conditions, often employing metal catalysis that can involve radical pathways. nih.gov For instance, copper-catalyzed aerobic oxidative cyclizations provide an efficient route to pyrazoles. organic-chemistry.org A plausible radical mechanism for the formation of the target compound could involve the following steps:
Radical Generation: The reaction may be initiated by the single-electron oxidation of benzylhydrazine, promoted by a metal catalyst like Cu(I), to form a hydrazonyl radical. organic-chemistry.org
Radical Addition: This hydrazonyl radical then adds to a suitable unsaturated precursor, such as an alkyne or a Michael acceptor substituted with the cyclopentenyl group.
Intramolecular Cyclization: The resulting radical intermediate undergoes an intramolecular cyclization to form the five-membered ring.
Oxidative Aromatization: The cyclized radical intermediate is then oxidized, often with air serving as a green terminal oxidant, to yield the final aromatic pyrazole product and regenerate the catalyst. nih.gov
Radical trapping experiments are often employed to provide evidence for the involvement of such radical intermediates in the reaction pathway. nih.gov
Influence of Substituents on Reaction Energetics and Selectivity
The substituents on both the hydrazine and the 1,3-dicarbonyl precursor play a critical role in dictating the reaction's energetics and regioselectivity. nih.gov In the synthesis of this compound, the benzyl (B1604629) and cyclopentenyl groups are the key directors.
Electronic Effects: The benzyl group on the hydrazine does not strongly alter its nucleophilicity. The cyclopentenyl group, being an alkene, is weakly electron-donating, which can influence the electrophilicity of the carbonyl carbons in the precursor. Electron-donating groups on the pyrazole ring have been shown to lower the energetic demands for certain transformations. mdpi.com
Steric Effects: The steric bulk of the benzyl and cyclopentenyl groups is a significant factor in controlling regioselectivity, especially when an unsymmetrical 1,3-dicarbonyl precursor is used. researchgate.net The initial nucleophilic attack by benzylhydrazine often occurs at the less sterically hindered carbonyl carbon, which directs the final substitution pattern of the pyrazole ring. nih.gov For example, if R1 is an aryl group and R3 is an alkyl group in a 1,3-diketone, the reaction typically yields the regioisomer where the N-substituent is adjacent to the C5-alkyl group. nih.gov
| Factor | Influence on Benzyl Group (N1) | Influence on Cyclopentenyl Group (C4) | Impact on Reaction |
| Electronic | Weakly electron-donating/neutral | Weakly electron-donating | Modulates nucleophilicity and electrophilicity of reactants. |
| Steric | Significant bulk | Moderate bulk | Governs regioselectivity by directing attack to the less hindered site. |
Kinetic Studies of Pyrazole Ring Formation
While specific kinetic data for the synthesis of this compound are not extensively documented, kinetic studies of related Knorr-type pyrazole syntheses provide valuable insights. researchgate.net
These studies have generally found that the cyclocondensation reaction between 1,3-diketones and arylhydrazines follows first-order kinetics. researchgate.net The rate of pyrazole formation is highly dependent on several factors:
Solvent: The choice of solvent can significantly impact the reaction rate, partly by influencing the keto-enol equilibrium of the 1,3-dicarbonyl starting material. researchgate.net
Substituents: The electronic nature of substituents on the hydrazine component affects the reaction rate. Electron-donating groups tend to accelerate the reaction by increasing the nucleophilicity of the hydrazine, whereas electron-withdrawing groups have the opposite effect.
Catalysis: The reaction can be catalyzed by acid or base, which affects the rate of both the initial hydrazone formation and the subsequent cyclization and dehydration steps.
High-throughput screening methods have been utilized to optimize reaction conditions by studying the kinetics of pyrazole formation, demonstrating that solvent choice often has the greatest impact on both the reaction rate and the final product yield. researchgate.net
Advanced Spectroscopic and Structural Characterization of 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR Spectroscopic Data Analysis
A comprehensive search of scientific databases did not yield specific ¹H and ¹³C NMR spectral data for 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole.
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignments
Information regarding two-dimensional NMR studies (such as COSY, HSQC, HMBC) for this compound has not been reported in the accessible literature, precluding any detailed analysis of its molecular connectivity and stereochemistry.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
While the molecular weight of this compound can be calculated from its molecular formula (C₁₅H₁₆N₂), specific experimental mass spectrometry data, including fragmentation pathways, is not available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental infrared (IR) spectrum for this compound, which would provide information on its functional groups, could not be located in the public scientific domain.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound in the reviewed literature to analyze its electronic transitions.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure for this compound determined by X-ray crystallography has not been reported in the scientific literature. Therefore, a definitive analysis of its solid-state structure, including bond lengths, bond angles, and crystal packing, cannot be presented.
Determination of Molecular Conformation and Torsion Angles
The molecular conformation of pyrazole (B372694) derivatives is largely defined by the relative orientations of the substituent groups attached to the pyrazole ring. For this compound, the key conformational parameters would be the torsion angles involving the benzyl (B1604629) and cyclopentenyl moieties.
In related structures like 4-benzyl-1H-pyrazole and its derivatives, the dihedral angle between the pyrazole and the phenyl rings is a significant feature. This angle is influenced by the steric and electronic effects of other substituents on the pyrazole ring. For example, in 4-benzyl-3,5-dimethyl-1H-pyrazole, the dihedral angle between the mean planes of the pyrazole and phenyl rings is reported to be 78.65 (19)°. nih.gov Similarly, for 4-benzyl-1H-pyrazole, a dihedral angle of 86.00 (7)° is observed between the pyrazole and phenyl units. nih.goviucr.org
For this compound, one would expect a similar non-coplanar arrangement between the pyrazole and the benzyl group's phenyl ring. The cyclopentenyl group at the 4-position would also have a specific orientation relative to the pyrazole ring, likely with some degree of twisting to minimize steric hindrance. The planarity of the pyrazole ring itself is a common feature in such compounds. mdpi.com
Table 1: Representative Torsion and Dihedral Angles in Related Benzyl-Pyrazole Structures
| Compound | Dihedral Angle (Pyrazole-Phenyl) | Fold Angle | Twist Angle | C(pz)-C(CH₂)-C(ph) Angle |
|---|---|---|---|---|
| 4-Benzyl-1H-pyrazole nih.goviucr.org | 86.00 (7)° | 17.52 (12)° | 65.00 (4)° | 63.85 (15)° |
This table is interactive. Data is based on structurally similar compounds to provide context.
Analysis of Intermolecular Interactions and Crystal Packing
In pyrazole compounds containing an N–H group, N–H···N hydrogen bonds are a common and dominant feature, often leading to the formation of chains or "catemers". nih.govnih.gov For N1-substituted pyrazoles like this compound, this type of hydrogen bonding is absent. Instead, weaker interactions are expected to play a more significant role in the crystal packing.
The benzyl protons can participate in C–H···π interactions with neighboring pyrazole or phenyl rings. nih.gov In the crystal structure of 4-benzyl-1H-pyrazole, the aromatic moieties are organized into distinct alternating bilayers of pyrazole and phenyl groups. nih.govresearchgate.net Within these layers, the rings stack in columns. researchgate.net
Furthermore, edge-to-face π–π interactions between phenyl rings or between phenyl and pyrazole rings can contribute to the stability of the crystal lattice. nih.gov The interplay of these varied, weaker interactions results in a complex three-dimensional packing arrangement that maximizes packing efficiency and optimizes electrostatic interactions. nih.gov The specific packing motif for this compound would depend on the precise shape of the molecule and the way the benzyl and cyclopentenyl groups interlock with those of adjacent molecules.
Table 2: Common Intermolecular Interactions in Pyrazole Crystal Structures
| Interaction Type | Description | Typical Participants |
|---|---|---|
| N–H···N Hydrogen Bonds | Strong directional interaction forming chains or dimers. | N–H donor, pyrazole N acceptor. |
| C–H···π Interactions | Weaker hydrogen bonds involving C-H donors and aromatic π-systems. | Benzyl C-H, Phenyl/Pyrazole rings. |
| π–π Stacking | Non-covalent interaction between aromatic rings. | Parallel or offset phenyl/pyrazole rings. |
This table is interactive and summarizes common interactions found in related pyrazole structures.
Computational and Theoretical Chemistry Studies of 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the preferred three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties.
Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance between accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
For 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to perform a full geometry optimization. This process finds the lowest energy conformation of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is reached.
Illustrative DFT-Calculated Properties for this compound
This table presents hypothetical data typical for a molecule of this class, as specific experimental or computational results for this compound are not available in published literature.
| Parameter | Hypothetical Value |
|---|---|
| Total Energy (Hartree) | -745.123 |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -0.98 |
| HOMO-LUMO Gap (eV) | 5.27 |
| Dipole Moment (Debye) | 2.15 |
Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain systems, albeit at a significantly greater computational expense. These methods could be used to refine the geometric and electronic structures obtained from DFT, providing a benchmark for the accuracy of the less expensive methods.
Conformational Analysis and Energy Landscapes
The presence of single bonds in this compound allows for rotation of the substituent groups, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
The key rotatable bonds are the C-N bond linking the pyrazole (B372694) ring to the benzyl (B1604629) group's methylene (B1212753) bridge and the C-C bond connecting the pyrazole to the cyclopentenyl ring. By systematically rotating these bonds and calculating the energy at each step (a process known as a potential energy surface scan), one can map out the conformational energy landscape. This landscape reveals the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states for interconversion. The results of such an analysis are crucial for understanding which shapes the molecule is likely to adopt and how flexible it is.
Hypothetical Relative Energies of Stable Conformers
This table illustrates potential outcomes of a conformational analysis. The dihedral angles define the orientation of the benzyl and cyclopentenyl groups relative to the pyrazole ring.
| Conformer | Dihedral Angle 1 (Benzyl-Pyrazole) | Dihedral Angle 2 (Cyclopentenyl-Pyrazole) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | 90° | 30° | 0.00 |
| B | -90° | 30° | 0.00 |
| C | 90° | 150° | 1.52 |
Tautomerism and Proton Transfer Dynamics in Pyrazole Systems
Tautomerism is a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. researchgate.netnih.gov N-unsubstituted pyrazoles are well-known to exhibit annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. mdpi.comfu-berlin.denih.gov
However, in this compound, the nitrogen at the 1-position is substituted with a benzyl group. This substitution effectively blocks the common pathway for annular tautomerism, as there is no mobile proton on the pyrazole ring nitrogens. Therefore, this specific compound is expected to exist predominantly as the single N1-benzyl regioisomer. While other forms of tautomerism are theoretically possible (e.g., involving proton migration from the methylene bridge or the cyclopentenyl ring to a pyrazole nitrogen), these would likely result in high-energy, non-aromatic intermediates. Quantum chemical calculations can confirm this by computing the relative energies of these hypothetical tautomers. The large energy difference would indicate that only the N1-benzyl form is significantly populated under normal conditions.
Molecular Dynamics Simulations to Investigate Dynamic Behavior
While quantum mechanics is excellent for describing the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment.
For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to mimic solution-phase conditions. Over the course of the simulation (nanoseconds to microseconds), one could observe the conformational transitions identified in the energy landscape analysis, study the solvation structure around the molecule, and calculate various time-averaged properties. MD is particularly valuable for understanding how a molecule might bind to a biological target, as it can reveal the dynamic process of recognition and binding, as well as the stability of the resulting complex. researchgate.net
Molecular Modeling for Structure-Activity Relationship (SAR) Insights
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, aiming to correlate a molecule's chemical structure with its biological activity or physical properties. researchgate.net Computational modeling is a key tool in developing SAR models. nih.gov Pyrazole derivatives are known to be inhibitors of various protein kinases, and SAR studies are crucial for optimizing their potency and selectivity. nih.govmdpi.comnih.gov
For this compound, if it were identified as a hit compound for a particular biological target, computational methods could be used to build a SAR model. The calculated properties (e.g., HOMO/LUMO energies, dipole moment, molecular shape, electrostatic potential) would serve as quantitative descriptors. A model would then be built by computationally introducing various substituents at different positions on the molecule (e.g., on the benzyl or cyclopentenyl rings) and calculating the same set of descriptors for each new analogue. By correlating these descriptors with experimentally measured activity, a predictive SAR model can be developed. This model can then guide the synthesis of new derivatives with potentially improved activity.
Illustrative SAR Table for Hypothetical Kinase Inhibition
This table provides a hypothetical example of how structural modifications might influence the inhibitory activity (IC50) of the parent compound against a target kinase.
| Compound | Modification | Hypothetical IC50 (nM) | SAR Insight |
|---|---|---|---|
| Parent Compound | None | 500 | Baseline activity |
| Analogue 1 | 4-Fluoro on Benzyl ring | 250 | Electron-withdrawing group may enhance binding. |
| Analogue 2 | 4-Methoxy on Benzyl ring | 800 | Bulky electron-donating group may be detrimental. |
| Analogue 3 | Cyclopentyl instead of Cyclopentenyl | 1500 | Planarity of the C4-substituent appears important. |
Ligand-Based and Structure-Based Design Principles
No specific studies on the ligand-based or structure-based design of this compound were found in the reviewed literature. While general principles of drug design are often applied to pyrazole scaffolds, specific details, data, or research findings pertaining to this particular compound are not available.
Docking Studies for Putative Binding Modes with Biological Targets
There are no published docking studies that have investigated the binding modes of this compound with any biological targets. Consequently, no data tables of binding energies, interacting residues, or inhibition constants can be provided.
Chemical Reactivity and Synthetic Derivatization of 1 Benzyl 4 Cyclopent 1 En 1 Yl 1h Pyrazole
Reactivity of the Pyrazole (B372694) Ring System
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which confer a unique reactivity profile. chemicalbook.comglobalresearchonline.net This system is generally stable and resistant to oxidation and reduction, though strong conditions like electrolytic oxidation or ozonolysis can induce ring opening. chemicalbook.comguidechem.com
The distribution of electrons within the pyrazole ring defines its reactive sites. The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, rendering them electrophilic and susceptible to nucleophilic attack. chemicalbook.comnih.govresearchgate.net Conversely, the C4 position possesses the highest electron density, making it the primary site for electrophilic substitution reactions such as halogenation, nitration, and sulfonation. chemicalbook.comglobalresearchonline.netnih.gov
The nitrogen atoms also exhibit distinct reactivity. The N1 atom, substituted with the benzyl (B1604629) group in the target molecule, is considered pyrrole-like and generally unreactive in its substituted form. guidechem.compharmaguideline.com The N2 atom is pyridine-like, possessing a lone pair of electrons that makes it basic and prone to reaction with electrophiles. globalresearchonline.netnih.govijraset.com
Table 1: Reactive Sites of the Pyrazole Core in 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole
| Ring Position | Character | Typical Reactions |
|---|---|---|
| N1 (Pyrrole-like) | Substituted | Generally unreactive |
| N2 (Pyridine-like) | Nucleophilic/Basic | Reacts with electrophiles, Protonation |
| C3 | Electrophilic | Nucleophilic attack, Deprotonation by strong base |
| C4 | Nucleophilic | Electrophilic substitution |
| C5 | Electrophilic | Nucleophilic attack |
Unsubstituted pyrazole is a weak base with a pKb of 11.5. chemicalbook.comguidechem.com The basic character is attributed to the sp²-hybridized, pyridine-like N2 nitrogen atom, which can accept a proton to form salts with inorganic acids. globalresearchonline.netmdpi.com Protonation of the pyrazole ring leads to the formation of a pyrazolium (B1228807) cation. This modification alters the ring's reactivity, making it less susceptible to electrophilic attack at the C4 position while facilitating substitution at the C3 position. chemicalbook.comguidechem.comijraset.com
While the N1-benzyl substitution in the target molecule removes the acidic proton typically found on N-unsubstituted pyrazoles, the fundamental basicity of the N2 atom remains a key feature of its acid-base properties. nih.govmdpi.com
Chemical Transformations Involving the Benzyl Group
The benzyl group attached to the N1 position of the pyrazole ring is not merely a passive substituent. The benzylic C-H bonds exhibit enhanced reactivity due to the stabilization of benzylic radicals, cations, and anions by the adjacent aromatic ring. wikipedia.org
One of the most significant transformations of the N-benzyl group in heterocyclic chemistry is its removal (debenzylation). This is often necessary when the benzyl group is used as a protecting group during a synthetic sequence. Common methods for N-debenzylation include:
Hydrogenolysis : Catalytic hydrogenation, typically using palladium on carbon (Pd/C), is a common method, though its application is limited if other reducible functional groups (like the cyclopentenyl double bond) are present. researchgate.net
Oxidative Cleavage : The benzyl group can be removed under oxidative conditions. For instance, a combination of potassium tert-butoxide (KOtBu) in DMSO with oxygen has been shown to efficiently debenzylate nitrogen heterocycles. researchgate.net This method is notable for its compatibility with various functional groups, including thioethers, halogens, and nitriles. researchgate.net
Lewis Acid Cleavage : Strong Lewis acids can also effect debenzylation, although this method may not be suitable for molecules with acid-sensitive functional groups. researchgate.net
Beyond deprotection, the benzylic position can be functionalized through reactions like Wohl-Ziegler bromination or oxidation to a carbonyl group under specific conditions. wikipedia.org
Reactions of the Cyclopentenyl Moiety (e.g., Olefin Functionalizations, Cycloadditions)
The cyclopentenyl group provides a site of unsaturation that can undergo a variety of addition and functionalization reactions characteristic of olefins. thieme-connect.comorganic-chemistry.org The double bond is susceptible to attack by electrophiles and can participate in concerted cycloaddition reactions.
Key potential reactions include:
Cycloaddition Reactions : As an alkene, the cyclopentenyl moiety can act as a dienophile in [4+2] Diels-Alder reactions or participate in [2+2] cycloadditions, often photochemically induced. thieme-connect.comwikipedia.orgfiveable.me It can also undergo 1,3-dipolar cycloadditions with reagents like nitrile oxides. beilstein-journals.org
Olefin Functionalizations : The double bond can be subjected to various functionalization reactions, such as:
Epoxidation : Reaction with peroxy acids to form an epoxide. thieme-connect.com
Halogenation : Addition of halogens (e.g., Br₂, Cl₂) across the double bond.
Hydroboration-Oxidation : To install a hydroxyl group with anti-Markovnikov regioselectivity.
Metathesis : Ring-opening metathesis (ROM) or cross-metathesis (CM) can be employed to form new carbon-carbon bonds. beilstein-journals.org
Development of Novel Analogs and Conjugates for Structure-Activity Exploration
The scaffold of this compound is a valuable starting point for the development of novel analogs to investigate structure-activity relationships (SAR). nih.gov Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. proquest.comnih.govmdpi.com
SAR studies often involve systematic modification of each part of the molecule:
Pyrazole Ring Substitution : Altering or adding substituents at the C3 and C5 positions of the pyrazole ring can significantly impact biological activity. nih.gov
Benzyl Group Modification : Introducing substituents (e.g., methoxy, chloro groups) onto the phenyl ring of the benzyl group can modulate electronic properties and steric bulk, influencing interactions with biological targets. nih.govnih.gov
Cyclopentenyl Moiety Variation : Modifying the cyclopentenyl ring, for instance by changing its size (e.g., to a cyclopentyl group) or functionalizing the double bond, can probe the importance of this region for activity. nih.gov
The synthesis of such analogs allows researchers to map the pharmacophore and optimize properties like potency, selectivity, and pharmacokinetic profiles. For example, studies on pyrazole-based inhibitors have shown that introducing a benzyl moiety at the N1 position can be well-tolerated and provide a vector for further modification. nih.gov Similarly, research into pyrazole-based SGLT1 inhibitors involved extensive modification of the benzyl group and other positions on the pyrazole ring to establish SAR profiles. nih.gov
Future Research Directions and Potential Applications in Chemical Science
Advancements in Asymmetric Synthesis and Enantioselective Approaches for the Compound
The development of chiral pyrazole (B372694) derivatives has gained significant attention due to their importance in medicinal chemistry and catalysis. shef.ac.uk While 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole is achiral as depicted, future research could focus on introducing chirality to its structure.
Enantioselective synthesis could be approached in several ways:
Asymmetric functionalization of the cyclopentenyl ring: The double bond in the cyclopentenyl group is a prime target for asymmetric reactions such as dihydroxylation, epoxidation, or hydrogenation, which would create stereocenters.
Synthesis of chiral analogues: Introducing chiral substituents on the benzyl (B1604629) ring or replacing the benzyl group with a chiral moiety would generate enantiomerically enriched analogues.
Catalytic asymmetric synthesis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, could enable the enantioselective construction of related pyrazole structures. rsc.org For instance, catalytic asymmetric 1,4-conjugate aza-Michael additions could be explored for synthesizing N-substituted pyrazoles with high enantioselectivity. dntb.gov.ua
These approaches would yield a library of chiral molecules derived from the parent compound, enabling the exploration of stereochemistry-dependent properties.
| Research Approach | Potential Chiral Outcome | Key Methodologies |
| Cyclopentenyl Ring Functionalization | Creation of vicinal diols, epoxides, or saturated stereocenters | Asymmetric dihydroxylation, Sharpless epoxidation, catalytic asymmetric hydrogenation |
| Synthesis of Chiral Analogues | Introduction of stereocenters on peripheral groups | Use of chiral building blocks, chiral auxiliaries |
| Catalytic Asymmetric Synthesis | Enantioselective formation of the pyrazole core or C-N bond | Organocatalysis (e.g., chiral phosphoric acids), transition-metal catalysis (e.g., Pd, Rh complexes) escholarship.org |
Exploration of Novel and Greener Synthetic Pathways
Modern chemical synthesis emphasizes sustainability, focusing on methods that are efficient, safe, and environmentally benign. researchgate.netresearchgate.net Future research on the synthesis of this compound should prioritize these "green" principles.
Potential areas for exploration include:
One-Pot Multicomponent Reactions (MCRs): Designing a convergent synthesis where benzylhydrazine (B1204620), a cyclopentenyl-containing precursor, and a third component react in a single step would improve efficiency and reduce waste. mdpi.com
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scalability compared to traditional batch processes. nih.gov
Green Catalysts and Solvents: Investigating the use of recyclable catalysts, such as nano-catalysts or solid-supported reagents, and employing environmentally friendly solvents like water or ionic liquids would significantly reduce the environmental impact of the synthesis. nih.govnih.gov
Microwave and Ultrasound-Assisted Synthesis: These energy sources can accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes. nih.gov
| Synthetic Strategy | Key Advantages | Example Application |
| Multicomponent Reactions | Increased atom economy, reduced purification steps, operational simplicity. mdpi.com | A one-pot reaction of benzylhydrazine, a cyclopentenyl β-diketone, and another reactant. |
| Flow Chemistry | Enhanced safety, improved reproducibility, ease of scaling. nih.gov | Continuous production using packed-bed reactors with immobilized catalysts. |
| Green Catalysis | Catalyst reusability, reduced heavy metal waste, milder reaction conditions. nih.gov | Nano-ZnO or layered double hydroxide (LDH) catalyzed cyclocondensation. nih.govmdpi.com |
| Alternative Energy Sources | Reduced reaction times, improved yields, energy efficiency. nih.gov | Microwave-assisted synthesis in aqueous media. |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms for forming this compound is crucial for optimizing its synthesis and predicting its reactivity. Advanced analytical and computational methods can provide profound insights.
Advanced Spectroscopic Analysis: Techniques such as 2D NMR (COSY, HSQC, HMBC), single-crystal X-ray diffraction, and advanced mass spectrometry can be used to unequivocally confirm the structure and regiochemistry of the compound and any intermediates. nih.gov In-situ spectroscopic monitoring (e.g., ReactIR) could allow for real-time tracking of reaction kinetics and intermediate formation.
Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed regioselectivity. researchgate.net Such studies can elucidate the precise mechanism, for example, of a metal-mediated N-N bond formation or a cyclocondensation reaction, providing a predictive framework for optimizing conditions. nih.govrsc.org
Predictive Modeling for Structure-Property Relationships and Optimization
Computational modeling is a powerful tool for predicting the physicochemical properties of molecules and guiding the design of new derivatives with desired characteristics.
Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate structural features of this compound and its analogues with specific properties like solubility, electronic properties, or binding affinity to a target (in a non-clinical context). researchgate.netnih.gov
Molecular Electrostatic Potential (MESP): Mapping the MESP surface can reveal regions of positive and negative electrostatic potential, which are critical for understanding and predicting intermolecular interactions. researchgate.net This information is invaluable for designing molecules that can participate in specific non-covalent interactions, such as hydrogen bonding or π-stacking.
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in predicting the compound's electronic behavior and reactivity in various chemical reactions.
| Modeling Technique | Predicted Properties | Application in Research |
| QSPR | Solubility, logP, electronic absorption maxima, binding affinity. nih.gov | Guiding the design of analogues with optimized physical or chemical properties. |
| MESP Analysis | Sites for electrophilic and nucleophilic attack, intermolecular interaction hotspots. researchgate.net | Designing molecules for self-assembly or interaction with specific surfaces. |
| FMO Analysis | Electronic transitions, reactivity, and stability. | Predicting behavior in photochemical reactions or as an electronic material. |
Design and Synthesis of Next-Generation Analogues for Specific Biological Targets (Non-Clinical Focus)
Systematic structural modification of this compound can lead to the discovery of new molecules with tailored properties for use as research tools. Structure-activity relationship (SAR) studies are central to this effort. mdpi.comnih.gov
A focused research program could involve:
Modification of the Benzyl Group: Introducing various substituents (e.g., electron-donating or -withdrawing groups) on the phenyl ring to modulate the electronic properties of the pyrazole core.
Variation of the C4-Substituent: Replacing the cyclopentenyl ring with other cyclic or acyclic alkyl/aryl groups to probe steric and conformational effects.
Functionalization of the Pyrazole Ring: Introducing substituents at the C3 and C5 positions of the pyrazole core to create a diverse library of analogues.
These new compounds could be screened for their ability to interact with specific enzymes or proteins in vitro, serving as chemical probes to study biological processes without a direct therapeutic goal.
Potential Applications in Chemical Biology Tool Development and Materials Science (Non-Clinical)
The unique structure of this compound makes it a candidate for applications beyond traditional medicinal chemistry.
Chemical Biology: The pyrazole scaffold can be functionalized with fluorophores or affinity tags to create chemical probes for studying biological systems. For example, linking it to a fluorescent molecule could allow for visualization of its interactions with specific cellular components.
Materials Science: Pyrazole derivatives are known to have applications as dyes and fluorescent materials. researchgate.netnih.gov The conjugated system of the pyrazole ring, when extended through appropriate substitution, could lead to novel organic materials with interesting photophysical properties. acs.org The compound could also serve as a ligand for creating metal-organic frameworks (MOFs) or as a monomer for the synthesis of novel polymers with unique thermal or electronic properties.
Q & A
Q. What are the standard synthetic routes for 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via cyclocondensation reactions. For example, cyclocondensation of carbonyl precursors (e.g., ethyl acetoacetate) with hydrazines or hydrazides in the presence of reagents like DMF-DMA (dimethylformamide dimethyl acetal) can yield pyrazole cores. Optimizing reaction conditions involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Catalysts such as POCl₃ or acidic conditions may enhance cyclization efficiency. Post-synthetic modifications (e.g., benzylation) can introduce substituents .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and regioselectivity (e.g., benzyl group integration at N1).
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch in carboxylate derivatives).
- X-ray Crystallography : For unambiguous structural confirmation, particularly for stereochemical assignments .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for pyrazole derivatives?
Discrepancies (e.g., unexpected NMR shifts or IR bands) require cross-validation:
- DFT Calculations : Compare computed vibrational spectra (IR) or chemical shifts (NMR) with experimental data. Adjust basis sets (e.g., B3LYP/6-31G*) to improve accuracy .
- Crystallographic Validation : Use X-ray structures to resolve ambiguities in substituent orientation .
Q. What strategies are recommended for regioselective functionalization of the pyrazole ring in this compound?
- Directing Groups : Introduce electron-withdrawing groups (e.g., carboxylates) to direct electrophilic substitution to specific positions.
- Protection/Deprotection : Temporarily protect reactive sites (e.g., NH groups) to enable selective modifications.
- Metal-Catalyzed Cross-Coupling : Use Suzuki-Miyaura or Buchwald-Hartwig reactions for C–C or C–N bond formation at desired positions .
Q. What methodological approaches are used to evaluate the biological activity of this compound derivatives?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects.
- In Silico Screening : Molecular docking (AutoDock, Glide) to predict binding affinities for receptors like GPCRs or ion channels .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and bioactivity?
- DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess binding stability.
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with biological activity to guide derivative design .
Q. What experimental considerations are critical when synthesizing pyrazole-triazole hybrids from this compound?
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach triazole moieties. Ensure anhydrous conditions and inert atmosphere to prevent side reactions.
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or HPLC to isolate hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
